molecular formula C16H15NO4 B2602906 (E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate CAS No. 355809-57-3

(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate

Cat. No.: B2602906
CAS No.: 355809-57-3
M. Wt: 285.299
InChI Key: RAJVLUGNFRCEDB-MDZDMXLPSA-N
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Description

“(E)-ethyl 4-(3-(furan-2-yl)acrylamido)benzoate” is a complex organic compound. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “acrylamido” part suggests the presence of an acrylamide group, which is a functional group consisting of an acryl group conjugated to an amide group .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds have been synthesized through various methods. For instance, (E)-3-(furan-2-yl)acrylic acid was synthesized from the reaction between 2-furfuraldehyde and malonic acid . Another study reported the synthesis of furan-2-yl-substituted conjugated enones, which might be similar to the target compound, through reactions with arenes under the action of strong Brønsted acids .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Furan derivatives have been characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex. For example, furfural, a derivative of furan, has been used in the synthesis of a range of specialized chemical products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Furfural, a related compound, is a heterocyclic aldehyde with a density of 1160 kg/m³ and a boiling point of 161.7°C .

Scientific Research Applications

Organic Synthesis and Material Chemistry

  • Synthesis of Hydroxylated Derivatives : The Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan serves as a versatile template for the stereoselective synthesis of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid. These derivatives are considered useful building blocks for β-peptides, highlighting the compound's utility in the synthesis of complex organic molecules (Masesane & Steel, 2004).

  • Biomass-Derived Synthesis Routes : Research on biomass-derived furan and acrylic acid synthesis demonstrates the use of furan derivatives in creating benzoic acid through Diels–Alder and dehydration reactions. This process underlines the potential of furan derivatives in green chemistry and sustainable chemical processes (Mahmoud et al., 2015).

  • Polymerization Studies : Ethyl α-benzene- and α-toluenesulfonylmethylacrylates were investigated for their non-homopolymerizability but acted as effective chain transfer agents in radical polymerizations. This study showcases the role of acrylate derivatives in modifying polymer chain lengths and properties (Sato et al., 1995).

Nonlinear Optical Materials

  • Nonlinear Optical Properties : A study on the nonlinear optical (NLO) properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives using density functional theory (DFT) and time-dependent (TD)-DFT methods found these compounds to be promising candidates for NLO materials. The investigation revealed significant static and frequency-dependent NLO properties, suggesting the potential for the development of new NLO materials with enhanced performance (Kiven et al., 2023).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some furan derivatives have demonstrated antimicrobial activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For a related compound, (E)-3-(furan-2-yl)acrylic acid, the safety data sheet indicates that it may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on this compound could be vast, given the wide range of applications of furan derivatives in chemistry, biology, medicine, and materials science . Further studies could explore its potential uses in these fields.

Properties

IUPAC Name

ethyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-2-20-16(19)12-5-7-13(8-6-12)17-15(18)10-9-14-4-3-11-21-14/h3-11H,2H2,1H3,(H,17,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJVLUGNFRCEDB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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